2,3,7,8-Tetrafluorothianthrene
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Overview
Description
2,3,7,8-Tetrafluorothianthrene is a useful research compound. Its molecular formula is C12H4F4S2 and its molecular weight is 288.28. The purity is usually 95%.
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Scientific Research Applications
Bridging Organic Materials
The synthesis and characterization of poly-2,8-indenofluorene have shown its potential in bridging the gap between polyfluorene and ladder-poly-p-phenylene. This derivative of poly-p-phenylene serves as an intermediate, showcasing its suitability as a blue-light-emitting material in polymer light-emitting diodes. Its stability up to 380 °C and its thermotropic liquid crystalline behavior at high temperatures (250−300 °C) highlight its potential in high-performance organic electronics (Setayesh, Marsitzky, & Müllen, 2000).
Catalytic Transformations
Tetrafluoroethylene, a related fluorinated compound, has been utilized in palladium-catalyzed coupling reactions with arylzinc compounds. Despite its limited usage primarily to the production of poly(tetrafluoroethylene) and its copolymers, this research highlights the potential of using fluorinated ethylenes, like 2,3,7,8-Tetrafluorothianthrene, in novel catalytic transformations. The resultant α,β,β-trifluorostyrene derivatives from these reactions have been produced in excellent yields, suggesting a broader scope of chemical applications for these fluorinated compounds (Ohashi et al., 2011).
Blue Fluorescent Materials
The synthesis of tetraiodotrispirobifluorene and its subsequent conversion into tetraaryl trispirobifluorenes have led to the creation of derivatives that exhibit bright-violet to blue photoluminescence. These derivatives demonstrate excellent quantum efficiencies and high thermal stabilities, suggesting their potential use in display and lighting technologies. This application is particularly relevant for compounds like this compound, which may offer similar or enhanced properties (Yu et al., 2007).
Aromatic Compound Functionalization
A study highlighted the use of the tetrafluorothianthrene radical cation for functionalizing aromatic C–H bonds, predominantly at the para position. This discovery is significant as it offers a more selective strategy for transforming aromatic C–H bonds compared to traditional methods. The high selectivity and ability to functionalize aromatic C–H bonds in the presence of various functional groups make this approach an innovative tool in synthetic chemistry (Halford, 2019).
Mechanism of Action
Target of Action
The primary target of 2,3,7,8-Tetrafluorothianthrene is the carbon-hydrogen (C-H) bond in aromatic compounds . The role of this target is crucial in the process of late-stage C-H functionalization .
Mode of Action
This compound interacts with its target through a process known as thianthrenation . This process involves the replacement of a hydrogen atom in the C-H bond with a thianthrene group . The result of this interaction is a functionalized arene .
Biochemical Pathways
The biochemical pathway affected by this compound is the C-H functionalization pathway . The downstream effects of this pathway include the creation of functionalized arenes, which can serve as synthetic linchpins for further participation in diverse transformations .
Result of Action
The molecular and cellular effects of this compound’s action include the selective functionalization of arenes . This functionalization proceeds with over 99% selectivity , leading to the creation of functionalized arenes that can participate in diverse transformations .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3,7,8-tetrafluorothianthrene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZXWPYBTPTQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1SC3=C(S2)C=C(C(=C3)F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225203-47-3 |
Source
|
Record name | 2,3,7,8-tetrafluorothianthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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